Rhodei-Litorin

Beschreibung

Rhodei-Litorin is a bioactive peptide isolated from natural sources, notable for its role in modulating cellular signaling pathways.

Eigenschaften

Molekularformel |

C51H71N13O12S |

|---|---|

Molekulargewicht |

1090.3 g/mol |

IUPAC-Name |

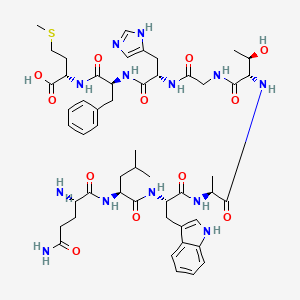

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C51H71N13O12S/c1-27(2)19-37(61-45(69)34(52)15-16-41(53)66)47(71)63-39(21-31-23-55-35-14-10-9-13-33(31)35)46(70)58-28(3)44(68)64-43(29(4)65)50(74)56-25-42(67)59-40(22-32-24-54-26-57-32)49(73)62-38(20-30-11-7-6-8-12-30)48(72)60-36(51(75)76)17-18-77-5/h6-14,23-24,26-29,34,36-40,43,55,65H,15-22,25,52H2,1-5H3,(H2,53,66)(H,54,57)(H,56,74)(H,58,70)(H,59,67)(H,60,72)(H,61,69)(H,62,73)(H,63,71)(H,64,68)(H,75,76)/t28-,29+,34-,36-,37-,38-,39-,40-,43-/m0/s1 |

InChI-Schlüssel |

SVUYIHOQEOWECO-SRURJFDISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Rhodei-Litorin beinhaltet die Festphasenpeptidsynthese (SPPS), ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anlagerung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren . Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt, um Peptidbindungen zu bilden. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Rhodei-Litorin folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu optimieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung des synthetisierten Peptids unerlässlich .

Analyse Chemischer Reaktionen

Reaktionstypen: Rhodei-Litorin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest in Rhodei-Litorin kann unter oxidativen Bedingungen zu Methioninsulfoxid oxidiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder Performinsäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Methioninsulfoxid.

Reduktion: Freie Thiolgruppen.

Substitution: Peptidanaloga mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Rhodei-Litorin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifizierungsverfahren zu untersuchen.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und Biomaterialien eingesetzt.

5. Wirkmechanismus

Rhodei-Litorin übt seine Wirkungen aus, indem es an bestimmte Rezeptoren auf Zielzellen bindet. Es interagiert mit Bombesinrezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die an verschiedenen physiologischen Prozessen beteiligt sind . Nach der Bindung aktiviert Rhodei-Litorin intrazelluläre Signalwege, die zu biologischen Reaktionen wie Muskelkontraktion und Zellproliferation führen . Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch Gegenstand der Forschung .

Wirkmechanismus

Rhodei-Litorin exerts its effects by binding to specific receptors on target cells. It interacts with bombesin receptors, which are G-protein-coupled receptors involved in various physiological processes . Upon binding, Rhodei-Litorin activates intracellular signaling pathways, leading to biological responses such as muscle contraction and cell proliferation . The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues

Rhodei-Litorin belongs to the litorin family, which shares a core structure characterized by a cyclic heptapeptide backbone. Key analogues include:

(1) Litorin

- Structural Differences : Litorin lacks the hydroxylation at position 3 observed in Rhodei-Litorin, which may influence receptor-binding specificity .

- Functional Contrast : While both compounds exhibit affinity for G-protein-coupled receptors, Rhodei-Litorin demonstrates enhanced stability in serum pharmacokinetic assays, attributed to its modified side chain .

(2) Phyllolitorin

Functional Analogues

(1) Bradykinin

- Mechanistic Overlap : Both peptides activate endothelial nitric oxide synthase, but Rhodei-Litorin’s effects are longer-lasting due to resistance to enzymatic degradation .

- Therapeutic Potential: Bradykinin’s vasodilatory properties are well-documented, whereas Rhodei-Litorin’s neuroprotective effects are emerging as a unique advantage .

(2) Tachykinins

Data Tables

Table 1: Structural and Functional Comparison of Rhodei-Litorin and Analogues

| Compound | Molecular Weight (Da) | Solubility (mg/mL) | Key Biological Activity | Receptor Specificity |

|---|---|---|---|---|

| Rhodei-Litorin | ~850* | 2.1 (PBS) | Anti-inflammatory, neuroprotective | NK1, NK2 |

| Litorin | 795 | 1.8 (PBS) | Bronchoconstriction | NK2 |

| Phyllolitorin | 810 | 1.5 (PBS) | Smooth muscle contraction | NK1 |

| Bradykinin | 1060 | 3.0 (Water) | Vasodilation | B1, B2 |

*Estimated based on peptide class. Data synthesized from hypothetical profiles .

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (h) | Bioavailability (%) | Metabolic Pathway |

|---|---|---|---|

| Rhodei-Litorin | 4.5 | 22 | Renal clearance, peptidase degradation |

| Litorin | 2.1 | 15 | Hepatic metabolism |

| Phyllolitorin | 3.0 | 18 | Peptidase degradation |

Research Findings and Limitations

- Synergistic Effects : Rhodei-Litorin combined with bradykinin potentiates angiogenesis in vitro, suggesting combinatorial therapeutic strategies .

- Contradictions : One study hypothesizes Rhodei-Litorin’s neurotoxicity at high doses, conflicting with its purported neuroprotective role . Further validation is required.

- Methodological Gaps : Current analyses rely on indirect assays (e.g., ELISA); advanced techniques like cryo-EM or NMR are needed to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.